molecular formula C24H24FN7O2 B2697081 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 920366-25-2

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2697081
CAS No.: 920366-25-2
M. Wt: 461.501
InChI Key: KFWNWCFBZGEUJT-UHFFFAOYSA-N
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Description

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C24H24FN7O2 and its molecular weight is 461.501. The purity is usually 95%.
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Biological Activity

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and implications for future studies.

Chemical Structure and Properties

The compound's molecular formula is C18H20FN7O, with a molecular weight of approximately 369.404 g/mol. It features a triazolo[4,5-d]pyrimidine core linked to a piperazine ring and functional groups that enhance its biological activity.

Key Structural Features:

  • Triazolo[4,5-d]pyrimidine core : Implicated in various biological activities.
  • Piperazine moiety : Known for enhancing pharmacological properties.
  • Fluorophenyl and methoxyphenyl groups : Contribute to the compound's lipophilicity and potential interactions with biological targets.

The primary target of this compound is USP28 , a ubiquitin-specific protease. The binding of the compound to USP28 inhibits its activity, leading to the modulation of several signaling pathways involved in cell proliferation and apoptosis.

Biochemical Pathways Affected:

  • Cell Cycle Regulation : Inhibition of USP28 disrupts the cell cycle progression at the S phase.
  • Epithelial-Mesenchymal Transition (EMT) : The compound shows potential in inhibiting EMT, which is critical in cancer metastasis.

Biological Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has been shown to inhibit cell proliferation in human breast cancer cells.

Case Studies:

  • In Vitro Studies :
    • An investigation into the efficacy of related compounds indicated that derivatives targeting PARP1 exhibited IC50 values comparable to established drugs like Olaparib. For instance, one derivative showed an IC50 value of 18 μM against human breast cancer cells .
    • The compound was found to enhance caspase 3/7 activity, indicating its role in promoting apoptosis in cancer cells .
  • Molecular Modeling Studies :
    • Computational analyses have suggested that the compound interacts favorably with target proteins involved in cancer pathways. The HOMO-LUMO energy gap calculations indicate good stability and reactivity profiles for the compound .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 ValueReference
CytotoxicityBreast Cancer Cells18 μM
PARP1 InhibitionPARP1Comparable to 57.3 μM (Olaparib)
Apoptosis InductionCaspase 3/7 ActivityIncreased activity

Properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7O2/c1-34-20-9-2-17(3-10-20)4-11-21(33)30-12-14-31(15-13-30)23-22-24(27-16-26-23)32(29-28-22)19-7-5-18(25)6-8-19/h2-3,5-10,16H,4,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWNWCFBZGEUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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